molecular formula C26H22ClN3O2S B2883597 [5-(2-Chlorophenyl)-14-methyl-7-{[(4-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol CAS No. 892414-80-1

[5-(2-Chlorophenyl)-14-methyl-7-{[(4-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol

Cat. No. B2883597
M. Wt: 475.99
InChI Key: DMKAPGFEPXKLGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-(2-Chlorophenyl)-14-methyl-7-{[(4-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol is a useful research compound. Its molecular formula is C26H22ClN3O2S and its molecular weight is 475.99. The purity is usually 95%.
BenchChem offers high-quality [5-(2-Chlorophenyl)-14-methyl-7-{[(4-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [5-(2-Chlorophenyl)-14-methyl-7-{[(4-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Chemical Structures

1. Synthesis of 4-Sulfanylmethylene-5(4H)-Oxazolones

Clerici, Gelmi, and Pocar (1999) developed a convenient synthesis for 4-sulfanylmethylene-5(4H)-oxazolones, starting from 4-(chloromethylene)oxazolone and mercaptans. These oxazolones were used as precursors for unknown 2-sulfanyl-1-aminocyclopropanecarboxylic acids, showcasing a method for creating complex sulfur-containing organic molecules (Clerici, Gelmi, & Pocar, 1999).

2. Nucleophilic Aromatic Substitution for Synthesizing Methylthio-polychlorobiphenyls

Bergman and Wachtmeister (1978) described a one-step method for preparing methylthiopolychlorobiphenyls from methanethiolate and certain chlorinated biphenyls, highlighting techniques for functionalizing aromatic systems with sulfur groups (Bergman & Wachtmeister, 1978).

3. Crystal Structure of Bis(3-chlorophenyl) Compounds

Dong and Huo (2009) synthesized and determined the crystal structure of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol, a compound with similar structural motifs to your query, using X-ray diffraction crystallography. This work provides insights into the molecular conformation and packing stabilized by intermolecular interactions (Dong & Huo, 2009).

Applications in Drug Discovery and Material Science

4. Docking Studies of Tetrazole Derivatives

Al-Hourani et al. (2015) conducted docking studies on tetrazole derivatives to understand their orientation and interactions within the active site of cyclooxygenase-2 enzyme, showing the potential for these compounds as COX-2 inhibitors. This research is indicative of the methods used to evaluate chemical compounds for therapeutic potential (Al-Hourani et al., 2015).

5. Synthesis and Antiviral Activity of Thiadiazole Sulfonamides

Chen et al. (2010) synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives and evaluated their anti-tobacco mosaic virus activity, highlighting the antimicrobial potential of these sulfonamide derivatives (Chen et al., 2010).

properties

IUPAC Name

[5-(2-chlorophenyl)-14-methyl-7-[(4-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O2S/c1-15-7-9-17(10-8-15)14-33-26-21-11-20-18(13-31)12-28-16(2)23(20)32-25(21)29-24(30-26)19-5-3-4-6-22(19)27/h3-10,12,31H,11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKAPGFEPXKLGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(2-Chlorophenyl)-14-methyl-7-{[(4-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol

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